1,2-Dimethylpyrrolidin-3-one

Description

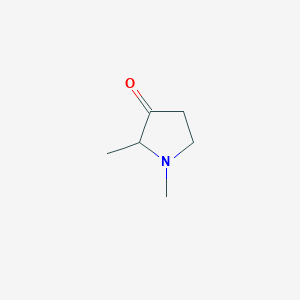

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylpyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-6(8)3-4-7(5)2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUYRZJQDCCKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dimethylpyrrolidin 3 One and Its Advanced Analogues

Direct Synthetic Routes to 1,2-Dimethylpyrrolidin-3-one

The most straightforward approaches to this compound involve the sequential or concerted formation of the pyrrolidinone ring and the installation of the N-methyl group.

Cyclization Reactions for Pyrrolidinone Ring Formation

The core structure of the pyrrolidinone ring can be assembled through various cyclization strategies. One of the most powerful and widely used methods is the [3+2] cycloaddition reaction. nih.govnih.gov This reaction typically involves an azomethine ylide, which serves as a 1,3-dipole, reacting with a dipolarophile, such as an α,β-unsaturated carbonyl compound. nih.gov The azomethine ylides can be generated in situ from the condensation of an α-amino acid (like sarcosine, which is N-methylglycine) with an aldehyde or ketone. mdpi.com For the synthesis of a 2-substituted pyrrolidinone, an appropriate choice of reactants is crucial.

Another key strategy is intramolecular cyclization. This can involve the cyclization of haloamides or the reductive cyclization of γ-nitro ketones. A pertinent example is the synthesis of related pyrrolidinones from levulinic acid and aromatic amines under hydrosilylation conditions, catalyzed by Co₂(CO)₈, which can selectively yield either the pyrrolidone or the fully reduced pyrrolidine (B122466). organic-chemistry.org

| Cyclization Method | Key Reactants | General Conditions | Reference |

| [3+2] Cycloaddition | Azomethine ylide (from an amino acid and aldehyde), Dipolarophile (e.g., α,β-unsaturated ketone) | Varies; often thermal or metal-catalyzed | nih.govresearchgate.net |

| Intramolecular Amination | δ-amino ketone or related precursor | Transition-metal-free (I₂ oxidant) or copper-catalyzed | organic-chemistry.org |

| Reductive Cyclization | γ-nitro ketone | Reduction conditions (e.g., catalytic hydrogenation) | N/A |

N-Alkylation Strategies

Once the 2-methylpyrrolidin-3-one scaffold is formed, the final step in the direct synthesis is the methylation of the secondary amine. This N-alkylation is a standard transformation in organic synthesis. The reaction typically involves deprotonation of the nitrogen atom with a suitable base, followed by nucleophilic attack on a methylating agent. Common conditions include the use of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The methyl group is introduced using an electrophile like dimethyl sulfate (B86663) or methyl iodide. researchgate.net In some cases, a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) may be used to facilitate the reaction. researchgate.net

Asymmetric Synthesis Approaches Towards Enantiopure this compound Derivatives

Creating enantiomerically pure versions of substituted pyrrolidines is of high importance for their application in medicinal chemistry and as chiral catalysts. nih.govmdpi.com This is achieved through various asymmetric synthesis strategies that control the formation of stereocenters.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral pyrrolidine derivatives, auxiliaries such as C₂-symmetrical pyrrolidines derived from natural amino acids like proline or alanine (B10760859) can be employed. nih.govmdpi.com The auxiliary can be attached to one of the precursor molecules, and its steric bulk directs the approach of reagents during the key bond-forming or cyclization step, leading to high diastereoselectivity. For instance, a pyrrolidinone-based auxiliary has been shown to induce high diastereoselectivity in enolate alkylation and aldol (B89426) reactions of attached acyl side chains. thieme-connect.com The subsequent cleavage of the auxiliary yields the enantioenriched product. thieme-connect.com

Organocatalytic and Metal-Catalyzed Enantioselective Pathways

In recent decades, catalytic asymmetric methods have become the preferred approach for generating chiral molecules, avoiding the need for stoichiometric amounts of a chiral auxiliary.

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. Proline and its derivatives are prominent organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates. mdpi.comsigmaaldrich.com For instance, an organocatalytic asymmetric Michael addition can be used to construct the pyrrolidine skeleton with high enantiomeric excess (ee). rsc.orgresearchgate.net Chiral phosphoric acids, derived from scaffolds like BINOL or SPINOL, are also powerful Brønsted acid catalysts that can promote enantioselective reactions for heterocycle synthesis. organic-chemistry.orgresearchgate.net

Metal-Catalyzed synthesis often involves a transition metal complexed with a chiral ligand. Palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, have been developed to produce chiral pyrrolidines with excellent yields and selectivities. nih.govorganic-chemistry.org Similarly, copper and silver catalysts complexed with chiral ligands have been used in enantioselective 1,3-dipolar cycloadditions of azomethine ylides. These metal-ligand complexes create a chiral environment around the catalytic center, influencing the facial selectivity of the reaction.

| Catalytic System | Reaction Type | Typical Catalyst/Ligand | Enantioselectivity |

| Organocatalysis | Michael Addition | Proline-derived catalysts, Chiral Phosphoric Acids | Often >90% ee rsc.orgresearchgate.net |

| Metal Catalysis | [3+2] Cycloaddition | Pd(dba)₂ with phosphoramidite ligands | Up to 73% ee nih.gov |

| Metal Catalysis | 1,3-Dipolar Cycloaddition | Silver or Copper salts with FAM ligands | Up to 48% ee |

Derivatization Strategies for Structural Modification and Functionalization

The this compound scaffold possesses multiple sites for further chemical modification, allowing for the generation of a library of advanced analogues. The primary sites for derivatization are the ketone at the C3 position and the α-protons at the C4 position.

C3 Ketone Functionalization : The carbonyl group can undergo a wide range of classical ketone reactions. It can be reduced to a hydroxyl group to form the corresponding 1,2-dimethylpyrrolidin-3-ol, a reaction analogous to the synthesis of 1-methyl-3-pyrrolidinol. google.com It can also undergo reductive amination to introduce a new amine substituent or react with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.

α-Carbon (C4) Functionalization : The protons on the carbon adjacent to the ketone (C4) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.

N-Dealkylation/Realkylation : While direct synthesis focuses on N-methylation, it is also possible to remove the N-methyl group through N-dealkylation procedures, which often involve reagents like chloroformates. nih.gov The resulting secondary amine can then be functionalized with different alkyl or acyl groups, providing access to a diverse set of N-substituted analogues. nih.gov

Derivatization for Analysis : Specific reagents can be used to derivatize the pyrrolidine structure to enhance its analytical properties. For example, chiral derivatization reagents can be attached to the molecule to facilitate enantiomeric separation and improve detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Selective Functional Group Transformations on the Pyrrolidinone Scaffold

The functionalization of the pyrrolidinone scaffold is a crucial step in the development of advanced analogues. Various methods have been developed for the selective transformation of functional groups on the pyrrolidinone ring system. These transformations can be broadly categorized based on the position of functionalization on the pyrrolidinone ring.

One common approach involves the manipulation of the α-position to the carbonyl group. This can be achieved through base-mediated deprotonation to form an enolate, which can then be quenched with a variety of electrophiles. acs.org For the this compound scaffold, this would correspond to functionalization at the C4 and C5 positions.

Another powerful method for the synthesis of functionalized pyrrolidinones is the Smiles-Truce cascade reaction. This one-pot, metal-free process utilizes arylsulfonamides and cyclopropane (B1198618) diesters under basic conditions to generate α-arylated pyrrolidinones. acs.org This methodology offers a streamlined approach to biologically relevant pyrrolidinones and is scalable for the production of diverse analogues. acs.org

The following table summarizes selective functional group transformations that are applicable to the pyrrolidinone scaffold and could be adapted for this compound.

| Transformation Type | Reagents and Conditions | Potential Functionalization on this compound |

| α-Arylation | Arylsulfonamides, cyclopropane diesters, K₂CO₃, DMF, 70 °C | Introduction of an aryl group at the C4 or C5 position. |

| Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | Introduction of a halogen atom, likely at a position activated by the carbonyl or nitrogen. |

| Alkylation | Base (e.g., LDA), Alkyl halide | Introduction of an alkyl group at the C4 or C5 position. |

| Hydroxylation | Osmium tetroxide (for alkenes), m-CPBA (for enolates) | Introduction of a hydroxyl group. |

Stereoselective Derivatization Reactions

The introduction of stereocenters in a controlled manner is of paramount importance in medicinal chemistry and drug discovery. For the this compound scaffold, which already contains a stereocenter at the C2 position, stereoselective derivatization can lead to the synthesis of diastereomerically pure advanced analogues.

Asymmetric Michael addition reactions are a powerful tool for the stereoselective synthesis of substituted pyrrolidines. For instance, organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates has been used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org This approach could be adapted to introduce substituents at the C5 position of a suitably functionalized this compound precursor in a stereocontrolled fashion.

Another strategy involves the use of chiral auxiliaries or catalysts in cycloaddition reactions. The [3+2] cycloaddition of an azomethine ylide with a maleimide, followed by another [3+2] cycloaddition with an azide, can lead to the stereoselective formation of complex polycyclic systems containing a pyrrolidine ring. nih.gov

The table below outlines potential stereoselective derivatization reactions applicable to the synthesis of advanced analogues of this compound.

| Reaction Type | Key Features | Potential Application to this compound |

| Asymmetric Michael Addition | Organocatalysis, high enantioselectivity | Stereoselective introduction of substituents at the C5 position. rsc.org |

| Diastereoselective Cycloaddition | Use of chiral precursors or catalysts to control stereochemistry | Construction of fused ring systems with controlled stereocenters. nih.gov |

| C(sp³)-H Activation | Transition-metal catalyzed functionalization of C-H bonds | Stereoselective introduction of functional groups at various positions on the pyrrolidine ring. nih.gov |

Advanced Derivatization for Analytical Methodology Development

The development of robust analytical methods is essential for the identification and quantification of chemical compounds. Derivatization is a common strategy employed to enhance the detectability and chromatographic properties of analytes for techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). ddtjournal.comnih.gov While specific derivatization protocols for this compound are not extensively documented, general principles of derivatization for amines and ketones can be applied.

For LC-MS analysis, derivatization reagents are often used to introduce a readily ionizable group, thereby improving the ionization efficiency in electrospray ionization (ESI). ddtjournal.com For a tertiary amine like this compound, derivatization might target the pyrrolidine nitrogen if it were a secondary amine, or more likely, the ketone functional group.

For GC-MS analysis, derivatization is typically employed to increase the volatility and thermal stability of the analyte. The ketone group in this compound can be derivatized to form an oxime or a hydrazone, which are generally more volatile and thermally stable.

The following table summarizes common derivatization strategies that could be applied to this compound for analytical purposes.

| Analytical Technique | Derivatization Reagent | Target Functional Group | Expected Improvement |

| LC-MS/MS | Dansyl chloride | Secondary amine (if N-demethylated) | Enhanced ionization efficiency and fluorescence detection. ddtjournal.com |

| LC-MS/MS | 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | Formation of a hydrazone with a strong chromophore for UV detection and improved ionization. |

| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | Formation of a volatile and electron-capturing derivative for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) MS. |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Enolizable ketone | Formation of a more volatile trimethylsilyl (B98337) enol ether. |

Reactivity and Mechanistic Investigations of 1,2 Dimethylpyrrolidin 3 One Transformations

Electrophilic and Nucleophilic Reactivity at Pyrrolidinone Sites

No specific studies detailing the electrophilic and nucleophilic reactivity at the various sites of the 1,2-Dimethylpyrrolidin-3-one ring have been found in a comprehensive search of scientific literature. While the pyrrolidinone core is known to undergo such reactions, specific examples, regioselectivity, and reactivity data for the 1,2-dimethyl substituted version are not documented.

Pericyclic and Multicomponent Reactions Involving the Pyrrolidinone Ring

There is no available research documenting the participation of this compound in pericyclic or multicomponent reactions. The potential for this compound to act as a substrate in reactions such as cycloadditions or Ugi-type reactions has not been explored in published studies.

Intramolecular Rearrangements and Cycloadditions

Specific investigations into intramolecular rearrangements or cycloaddition reactions involving the this compound scaffold are not present in the current body of scientific literature.

Elucidation of Reaction Mechanisms

A detailed elucidation of reaction mechanisms for transformations involving this compound is not possible due to the lack of primary research data.

No published data on the kinetic or thermodynamic parameters for any reaction pathway involving this compound could be located.

There are no studies that identify or characterize any reaction intermediates formed during transformations of this compound.

No kinetic isotope effect studies have been conducted specifically on reactions involving this compound to probe its reaction mechanisms.

Stereochemical and Conformational Analysis of 1,2 Dimethylpyrrolidin 3 One

Stereoisomeric Forms and Chiral Purity Determination

1,2-Dimethylpyrrolidin-3-one possesses two chiral centers, which theoretically gives rise to a maximum of four stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). These stereoisomers exist as two pairs of enantiomers. The determination of the chiral purity, or enantiomeric excess (ee), of a given sample is crucial for understanding its specific properties and biological activity.

The determination of chiral purity for compounds like this compound typically relies on chromatographic and spectroscopic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers, allowing for their quantification and the calculation of enantiomeric excess. uff.brnih.gov Gas chromatography (GC) using chiral stationary phases is another effective technique for the enantiomeric resolution of volatile derivatives. gcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral solvating agents or chiral derivatizing agents, can also be employed to determine enantiomeric purity. The formation of diastereomeric complexes or derivatives results in distinct NMR signals for each enantiomer, enabling their integration and the subsequent calculation of the enantiomeric ratio. mdpi.com

Table 1: Potential Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C5 | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of (2S,5S) |

| 2 | S | S | Enantiomer of (2R,5R) |

| 3 | R | S | Enantiomer of (2S,5R) |

| 4 | S | R | Enantiomer of (2R,5S) |

Note: The actual existence and isolation of all four stereoisomers depend on the synthetic routes and separation methods employed.

Diastereoselective Synthesis and Separation Techniques

The controlled synthesis of specific diastereomers of this compound is a significant synthetic challenge. Diastereoselective synthesis aims to preferentially form one diastereomer over the others. Various strategies can be employed, including substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. For pyrrolidinone-containing structures, methods such as reductive amination of precursor ketones can exhibit diastereoselectivity. nih.gov The stereochemical outcome is often influenced by the nature of the starting materials, reagents, and reaction conditions.

The separation of diastereomers, which have different physical properties, is generally more straightforward than the separation of enantiomers. researchgate.net Common techniques for separating diastereomers of pyrrolidinone derivatives include:

Chromatography: Column chromatography on silica (B1680970) gel or other stationary phases is a widely used method for separating diastereomers on both analytical and preparative scales.

Crystallization: Fractional crystallization can be an effective method for separating diastereomers if they have significantly different solubilities in a particular solvent system.

Distillation: For volatile compounds, fractional distillation under reduced pressure may be a viable separation technique.

Conformational Preferences and Dynamics of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring is not planar and adopts puckered conformations to relieve ring strain. The conformational preferences of this compound are influenced by the interplay of torsional strain, steric interactions, and electronic effects of the substituents.

Ring Puckering and Inversion Studies

The pyrrolidine (B122466) ring typically adopts envelope (E) or twist (T) conformations. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific puckering of the pyrrolidinone ring in this compound will depend on the relative stereochemistry of the methyl groups.

The pyrrolidine ring is flexible and can undergo rapid interconversion between different puckered conformations, a process known as pseudorotation. nih.gov Studies on proline, a related pyrrolidine derivative, have shown that the ring can exist in two predominant puckered forms, often referred to as "UP" and "DOWN" puckering. nih.govresearchgate.netresearchgate.net The energy barrier for this ring inversion is typically low, leading to a dynamic equilibrium of conformers at room temperature. Computational studies and variable-temperature NMR spectroscopy are valuable tools for investigating these conformational dynamics. mdpi.comsemanticscholar.org

Substituent Effects on Conformation

The methyl groups at positions 1 and 2 of the pyrrolidinone ring play a crucial role in determining its conformational preferences. The N-methyl group (at position 1) can influence the degree of pyramidalization at the nitrogen atom and its inversion barrier. The C2-methyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

Chiral Recognition Phenomena in Solution and Solid State

Chiral recognition is a process where a chiral molecule interacts differently with the enantiomers of another chiral molecule. nih.gov This phenomenon is fundamental in many biological processes and is the basis for several analytical techniques for enantiomer separation and analysis.

In solution, the diastereomeric interactions between the enantiomers of this compound and a chiral selector (e.g., a chiral solvating agent or a chiral stationary phase in HPLC) can lead to the formation of transient diastereomeric complexes with different stabilities. These differences in stability can be exploited for enantiomeric separation. NMR spectroscopy is a powerful tool for studying these interactions in solution.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2-Dimethylpyrrolidin-3-one. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the complete connectivity of the molecule and analyze its stereochemical and conformational properties.

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each hydrogen and carbon atom in this compound. The chemical shifts (δ) are indicative of the electronic environment, while spin-spin coupling patterns in the ¹H NMR spectrum reveal the connectivity of adjacent protons.

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl and C-methyl groups, as well as the protons on the pyrrolidine (B122466) ring. The protons on the carbon adjacent to the carbonyl group (C4) and the nitrogen atom (C5) would appear as complex multiplets due to coupling with each other. The single proton at the chiral center (C2) would also exhibit multiplicity from coupling to the adjacent methylene (B1212753) protons.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The most downfield signal is anticipated for the carbonyl carbon (C3) due to the strong deshielding effect of the oxygen atom. The carbons directly attached to the nitrogen atom (C2 and C5, and the N-methyl carbon) will also be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-CH₃ | 2.2 - 2.5 | Singlet (s) |

| C2-CH₃ | 1.1 - 1.4 | Doublet (d) |

| H2 | 2.8 - 3.2 | Multiplet (m) |

| H4 | 2.3 - 2.7 | Multiplet (m) |

| H5 | 2.9 - 3.4 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C3) | 205 - 220 |

| C2 | 55 - 65 |

| C4 | 40 - 50 |

| C5 | 50 - 60 |

| N-CH₃ | 35 - 45 |

| C2-CH₃ | 15 - 25 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H2 and the H4 protons, and between the H4 and H5 protons, confirming the sequence of these atoms within the five-membered ring. A correlation between the C2-proton and the C2-methyl protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. emerypharma.comsdsu.edunih.govuvic.ca This technique allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds. emerypharma.comsdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. Key HMBC correlations would be expected from the N-methyl protons to C2 and C5, and from the C2-methyl protons to the C2 and C3 (carbonyl) carbons, confirming the placement of the methyl groups and the carbonyl function.

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral resolving agent (CRA) or a chiral solvating agent (CSA). researchgate.netnih.govmdpi.com

When a chiral agent is added to a racemic mixture of this compound, it forms transient diastereomeric complexes with each enantiomer. researchgate.netnih.gov These diastereomeric complexes are not mirror images and thus have different NMR spectra. Consequently, signals that were identical for both enantiomers in the original spectrum will split into two separate signals, one for each diastereomer. The relative integration of these new signals provides a direct measure of the ratio of the two enantiomers in the mixture, allowing for the precise calculation of enantiomeric excess.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. These techniques are based on the absorption or scattering of infrared radiation corresponding to the vibrational energy levels of the molecule's bonds.

The most prominent feature in the infrared spectrum of this compound is the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the ring strain and the electronic environment. For five-membered ring ketones (lactams), this absorption is typically found at a higher frequency compared to acyclic ketones. For a 5-membered lactam, the C=O stretching frequency is expected in the range of 1700 ± 15 cm⁻¹. pg.edu.pl The presence of the nitrogen atom adjacent to the carbonyl group introduces amide character, which can influence this frequency. As a tertiary amide, it would lack the N-H stretching and bending vibrations seen in primary and secondary amides.

Other characteristic vibrations include C-H stretching from the methyl and methylene groups (typically 2850-3000 cm⁻¹) and C-N stretching vibrations. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data, providing clearer signals for C-C bond vibrations within the ring structure. mdpi.comojp.govresearchgate.net

Table 3: Predicted Principal FT-IR Vibrational Frequencies for this compound This table is generated based on characteristic group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ketone/Amide (Lactam) | 1685 - 1715 | Strong |

| CH₂ Bend (Scissoring) | Methylene | ~1465 | Medium |

| CH₃ Bend | Methyl | ~1375 | Medium |

| C-N Stretch | Tertiary Amine/Amide | 1150 - 1250 | Medium |

To gain a more profound understanding of the vibrational spectra, experimental data can be correlated with computational models. arxiv.orgchimia.chresearchgate.net Using quantum chemical methods such as Density Functional Theory (DFT), it is possible to calculate the optimized geometry and the theoretical vibrational frequencies of this compound. researchgate.net

These computational approaches can predict the wavenumber and intensity of each vibrational mode. arxiv.orgresearchgate.net By comparing the calculated spectrum with the experimental FT-IR and Raman spectra, a detailed assignment of each observed band to a specific molecular motion can be achieved. This correlation helps to confirm the proposed structure and can be used to analyze subtle conformational preferences of the molecule, as different conformers will have slightly different predicted vibrational spectra.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction is a powerful analytical technique for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, detailed information about the unit cell dimensions, space group, and the precise coordinates of each atom can be obtained. This allows for the elucidation of the molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles.

As of the current available scientific literature, a specific X-ray diffraction study for this compound has not been reported. Therefore, experimental data on its crystal structure, including unit cell parameters and atomic coordinates, is not available. Such a study would be necessary to definitively determine its solid-state conformation and packing arrangement.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most reliable method for determining the absolute configuration of a chiral molecule. mdpi.com For a molecule like this compound, which contains a stereocenter at the C2 position, this technique could be used to unambiguously assign the R or S configuration of a specific enantiomer. The determination of the absolute configuration is crucial for understanding its stereospecific interactions in a chiral environment.

The process involves growing a suitable single crystal of an enantiomerically pure sample. The diffraction data is then collected, typically using a diffractometer equipped with a radiation source that allows for the measurement of anomalous dispersion effects. The analysis of these effects, often quantified by the Flack parameter, allows for the assignment of the absolute stereochemistry.

In the absence of an experimental single-crystal X-ray diffraction study for this compound, its absolute configuration has not been experimentally determined by this method.

Analysis of Intermolecular Interactions

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. An understanding of these interactions is important for predicting and understanding the physical properties of a crystalline solid, such as its melting point, solubility, and stability.

Without experimental crystallographic data, a definitive analysis of the intermolecular interactions in the solid state of this compound cannot be provided.

Applications of 1,2 Dimethylpyrrolidin 3 One in Contemporary Chemical Research

1,2-Dimethylpyrrolidin-3-one as a Versatile Synthetic Building Block

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. This compound, as a functionalized derivative, provides a readily accessible entry point to a diverse range of more complex molecules.

Scaffold for Complex Organic Molecule Synthesis

The rigid framework of this compound serves as a foundational scaffold for the synthesis of intricate organic molecules, including alkaloids and other biologically active compounds. Its stereocenter at the C2 position allows for the development of asymmetric syntheses, leading to enantiomerically pure target molecules.

Researchers have utilized this compound in multi-step synthetic sequences to construct polycyclic alkaloid skeletons. For instance, the ketone functionality can be subjected to various transformations, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to introduce new carbon-carbon bonds and elaborate the molecular structure. The N-methyl group can influence the stereochemical outcome of these reactions and can also be a site for further functionalization.

Table 1: Examples of Complex Molecules Synthesized from Pyrrolidine Scaffolds

| Target Molecule Class | Synthetic Strategy | Key Reaction Involving the Pyrrolidine Scaffold |

| Alkaloids | Convergent Synthesis | Diastereoselective alkylation alpha to the carbonyl group |

| Spirocyclic Compounds | Ring-closing Metathesis | Formation of a spiro-center via functionalization of the ketone |

| Fused Heterocycles | Intramolecular Cyclization | Cyclization of a side chain attached to the pyrrolidine ring |

Precursor for Nitrogen Heterocycle Architectures

The pyrrolidinone core of this compound is a valuable precursor for the synthesis of a variety of other nitrogen-containing heterocyclic systems. Through ring-expansion, ring-contraction, or fusion reactions, this five-membered ring can be transformed into larger or more complex heterocyclic architectures.

One common strategy involves the reaction of the ketone with bifunctional reagents to construct fused heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyrazolo-fused pyrrolidines, while condensation with beta-ketoesters can yield pyridone-fused systems. These transformations significantly increase the structural diversity accessible from this simple starting material. The synthesis of fused and spiro nitrogen-containing heterocycles is a significant area of research due to their prevalence in biologically active natural products and pharmaceuticals. nih.gov

Ligand Design and Coordination Chemistry Applications

The presence of both a nitrogen atom and a carbonyl oxygen atom in this compound makes it a potential bidentate ligand for coordination to metal centers. This has led to its exploration in the design of novel ligands for catalysis and in the study of metal complex formation and reactivity.

Pyrrolidinone-Based Ligands in Catalysis

While specific catalytic applications of ligands derived directly from this compound are not extensively documented in publicly available research, the broader class of chiral pyrrolidine-based ligands is of immense importance in asymmetric catalysis. These ligands are known to induce high levels of enantioselectivity in a wide range of metal-catalyzed reactions. The chiral backbone of this compound makes it a promising candidate for the development of new chiral ligands.

By modifying the pyrrolidinone structure, for example, by introducing coordinating groups at the C4 or C5 positions, new ligands with tailored steric and electronic properties can be synthesized. These ligands could find applications in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Metal Complex Formation and Reactivity Studies

The coordination chemistry of pyrrolidinone-containing ligands has been a subject of interest. The carbonyl oxygen and the nitrogen atom can coordinate to a metal center, forming a stable chelate ring. The study of such metal complexes provides insights into the electronic and steric effects of the ligand on the metal center's reactivity.

Integration into Advanced Materials and Supramolecular Systems (excluding performance/efficacy)

While specific examples of the integration of this compound into advanced materials are not widely reported, the principles of supramolecular chemistry suggest its potential use as a building block for the construction of ordered structures. For instance, it could be incorporated into polymers or larger molecular frameworks to influence their solid-state packing and material properties. The ability of pyrrolidine derivatives to participate in multicomponent reactions (MCRs) offers a pathway to synthesize complex structures that could be utilized in materials science. rloginconsulting.com

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1,2-Dimethylpyrrolidin-3-one, and how are they interpreted?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify methyl group environments (δ ~1.2–1.5 ppm for CH₃ and δ ~175 ppm for the carbonyl group). Infrared (IR) spectroscopy confirms the ketone moiety (C=O stretch ~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Cross-reference with synthesized analogs, such as substituted pyrrolidinones, to validate assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Store in tightly sealed containers under dry, well-ventilated conditions to prevent degradation. Use personal protective equipment (PPE) like gloves and lab coats. While no occupational exposure limits are established, apply general organic compound handling principles due to limited toxicological data .

Q. How can researchers ensure purity of this compound for pharmacological studies?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection or charged aerosol detection (CAD) to quantify impurities. Use reference standards (e.g., EP/Pharmaceutical-grade protocols) for calibration, similar to impurity profiling in related pyrrolidine derivatives .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and selectivity?

- Methodological Answer : Explore palladium-catalyzed domino reactions, as used in analogous pyrroloindolone syntheses. Adjust catalyst loading (e.g., Pd(OAc)₂), ligand systems, and temperature to stabilize intermediates. Monitor reaction progress via thin-layer chromatography (TLC) and optimize workup procedures to isolate the product .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Replicate experiments under controlled conditions (solvent, concentration, instrument calibration). Compare data with structurally similar compounds (e.g., trifluoromethyl-pyrrolidinones) to identify substituent effects. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can researchers design toxicity studies for this compound given limited ecological data?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, mitochondrial toxicity assays) as preliminary screens. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential and environmental mobility, leveraging data from related pyrrolidinones .

Q. What experimental approaches validate the biological activity of this compound in medicinal chemistry?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents. Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and compare results with known bioactive pyrrolidine derivatives. Apply molecular docking simulations to predict binding interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in synthetic yields across studies on pyrrolidinone derivatives?

- Methodological Answer : Systematically vary reaction parameters (e.g., solvent polarity, base strength) to identify critical factors. Use design-of-experiments (DoE) frameworks to isolate variables. Validate reproducibility through independent replication and statistical analysis (e.g., ANOVA) .

Q. What methodologies confirm the absence of degradation products in long-term stability studies?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH) and analyze samples via LC-MS. Compare degradation profiles with forced degradation studies (acid/base hydrolysis, oxidation). Use impurity reference standards for identification, as outlined in pharmaceutical guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.